![molecular formula C24H24N2O2 B5689712 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B5689712.png)
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, commonly known as DPP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPP-10 is a piperidinylpyridinone derivative that has been synthesized as a potent small molecule inhibitor of the serine protease, dipeptidyl peptidase 4 (DPP-4). In
Wirkmechanismus
DPP-10 is a potent inhibitor of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, which is a key enzyme involved in glucose metabolism. 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a critical role in regulating glucose homeostasis. By inhibiting 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, DPP-10 increases the levels of incretin hormones, leading to improved glucose tolerance and insulin sensitivity. DPP-10 has also been shown to inhibit cancer stem cell self-renewal and induce apoptosis in cancer cells by targeting the Wnt signaling pathway.
Biochemical and Physiological Effects:
DPP-10 has been shown to have a number of biochemical and physiological effects, including inhibition of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, increased levels of incretin hormones, improved glucose tolerance and insulin sensitivity, inhibition of cancer stem cell self-renewal, induction of apoptosis in cancer cells, and reduction of inflammation. DPP-10 has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPP-10 is its high potency as a 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one inhibitor, which makes it an effective tool for studying the role of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one in glucose metabolism and other physiological processes. DPP-10 also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of DPP-10 is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of information on its long-term toxicity and safety.
Zukünftige Richtungen
There are several future directions for research on DPP-10, including the development of more potent and selective inhibitors of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammation, and the exploration of its mechanism of action in greater detail. Further research is also needed to determine the long-term safety and toxicity of DPP-10, as well as its potential for clinical translation. Overall, DPP-10 represents a promising candidate for further development as a therapeutic agent with potential applications in a variety of diseases.
Synthesemethoden
The synthesis of DPP-10 involves the reaction of 2-acetylpyridine with 3,3-diphenylpiperidin-1-amine in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product, DPP-10. The synthesis of DPP-10 has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
DPP-10 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one is a key enzyme involved in glucose metabolism and is a target for the treatment of type 2 diabetes. DPP-10 has been shown to inhibit 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, leading to improved glucose tolerance and insulin sensitivity in animal models of diabetes. DPP-10 has also been investigated for its potential anti-cancer and anti-inflammatory properties. In cancer, DPP-10 has been shown to inhibit tumor growth and metastasis by targeting cancer stem cells. In inflammation, DPP-10 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-22-14-7-8-16-25(22)18-23(28)26-17-9-15-24(19-26,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-14,16H,9,15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNXKNGSEVFATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=CC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5689646.png)
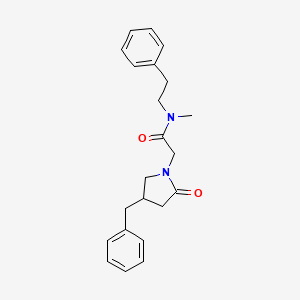
![N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5689658.png)
![4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5689675.png)
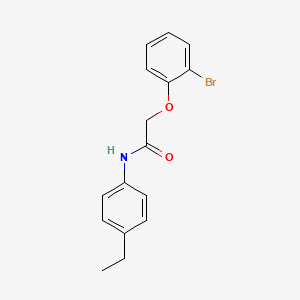
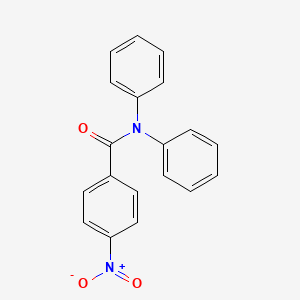
![1-(4-fluorophenyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5689699.png)
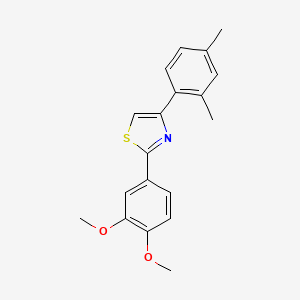
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5689714.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5689716.png)
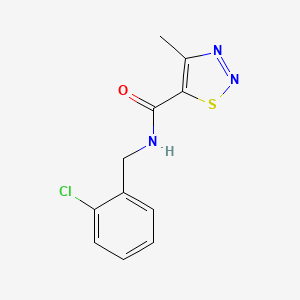
![(4R)-1-(cyclobutylcarbonyl)-N-ethyl-4-{[(5-ethyl-2-thienyl)carbonyl]amino}-L-prolinamide](/img/structure/B5689720.png)